molecular formula C11H22O3Si B14379744 Ethyl 4-formyl-5-(trimethylsilyl)pentanoate CAS No. 89809-31-4

Ethyl 4-formyl-5-(trimethylsilyl)pentanoate

Cat. No.: B14379744
CAS No.: 89809-31-4
M. Wt: 230.38 g/mol
InChI Key: GTKILWDOGMAWGO-UHFFFAOYSA-N
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Description

Ethyl 4-formyl-5-(trimethylsilyl)pentanoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound features a unique structure with a formyl group, a trimethylsilyl group, and an ethyl ester group, making it an interesting subject for various chemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-formyl-5-(trimethylsilyl)pentanoate typically involves the esterification of 4-formyl-5-(trimethylsilyl)pentanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-formyl-5-(trimethylsilyl)pentanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products Formed

    Oxidation: 4-carboxy-5-(trimethylsilyl)pentanoic acid.

    Reduction: Ethyl 4-hydroxyl-5-(trimethylsilyl)pentanoate.

    Substitution: Ethyl 4-formyl-5-(substituted)pentanoate.

Scientific Research Applications

Ethyl 4-formyl-5-(trimethylsilyl)pentanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Ethyl 4-formyl-5-(trimethylsilyl)pentanoate exerts its effects involves interactions with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the trimethylsilyl group can stabilize reactive intermediates. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-formylpentanoate: Lacks the trimethylsilyl group, making it less sterically hindered.

    Ethyl 5-(trimethylsilyl)pentanoate: Lacks the formyl group, reducing its reactivity in nucleophilic addition reactions.

Uniqueness

Ethyl 4-formyl-5-(trimethylsilyl)pentanoate is unique due to the presence of both the formyl and trimethylsilyl groups

Properties

CAS No.

89809-31-4

Molecular Formula

C11H22O3Si

Molecular Weight

230.38 g/mol

IUPAC Name

ethyl 4-formyl-5-trimethylsilylpentanoate

InChI

InChI=1S/C11H22O3Si/c1-5-14-11(13)7-6-10(8-12)9-15(2,3)4/h8,10H,5-7,9H2,1-4H3

InChI Key

GTKILWDOGMAWGO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C[Si](C)(C)C)C=O

Origin of Product

United States

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